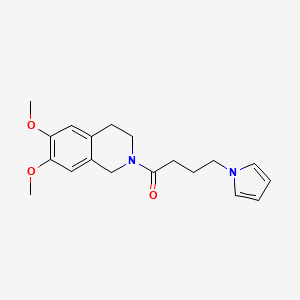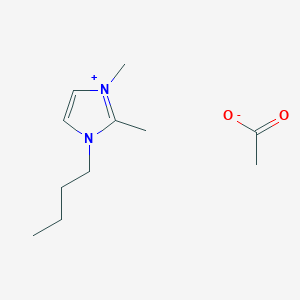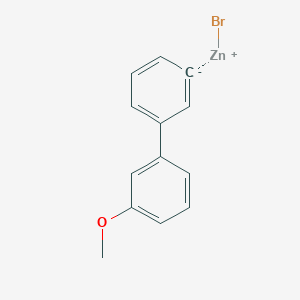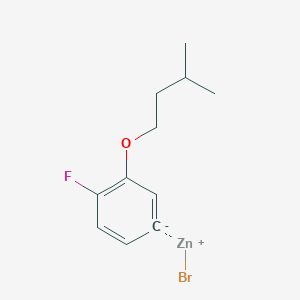
3-(3,5-Difluorophenyl)-2-propenylzinc iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Difluorophenyl)-2-propenylzinc iodide is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a 3-(3,5-difluorophenyl)-2-propenyl group and an iodide ion. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)-2-propenylzinc iodide typically involves the reaction of 3-(3,5-difluorophenyl)-2-propenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
3-(3,5-Difluorophenyl)-2-propenyl bromide+Zn→3-(3,5-Difluorophenyl)-2-propenylzinc bromide
The resulting organozinc bromide can then be treated with iodine to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in maintaining the inert atmosphere and precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Difluorophenyl)-2-propenylzinc iodide is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, Negishi coupling, and Kumada coupling. These reactions involve the formation of carbon-carbon bonds, making this compound a valuable reagent in the synthesis of complex organic molecules.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in a solvent like THF or toluene. The reaction proceeds under mild conditions and is highly efficient for forming biaryl compounds.
Negishi Coupling: This reaction uses a nickel or palladium catalyst and is carried out in the presence of a suitable solvent, such as THF. The reaction is known for its high selectivity and efficiency in forming carbon-carbon bonds.
Kumada Coupling: This reaction involves the use of a nickel catalyst and a Grignard reagent. The reaction is typically carried out in an ether solvent and is known for its high yield and selectivity.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals,
Propriétés
Formule moléculaire |
C9H7F2IZn |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
1,3-difluoro-5-prop-2-enylbenzene;iodozinc(1+) |
InChI |
InChI=1S/C9H7F2.HI.Zn/c1-2-3-7-4-8(10)6-9(11)5-7;;/h4-6H,1,3H2;1H;/q-1;;+2/p-1 |
Clé InChI |
LLYJTVVANYWBAD-UHFFFAOYSA-M |
SMILES canonique |
C=[C-]CC1=CC(=CC(=C1)F)F.[Zn+]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



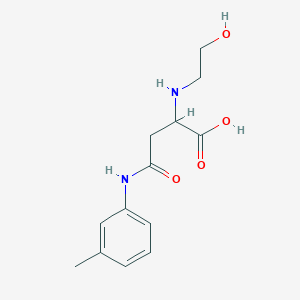
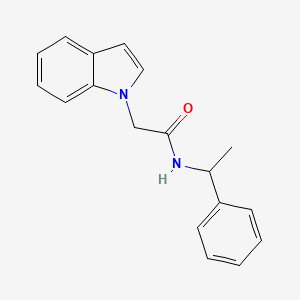
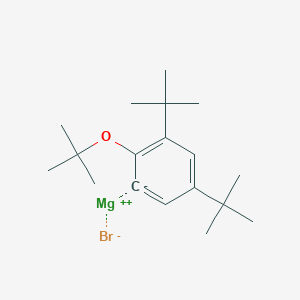
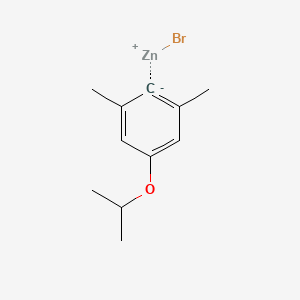
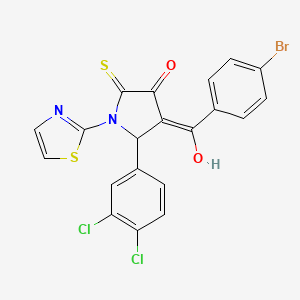
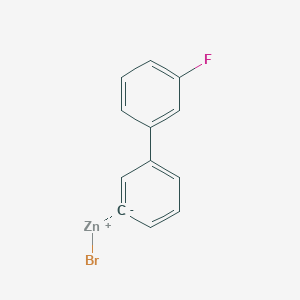
![disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate](/img/structure/B14881886.png)


